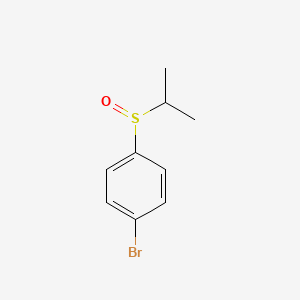

1-Bromo-4-(isopropylsulfinyl)benzene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-4-propan-2-ylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrOS/c1-7(2)12(11)9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOPNGNHCUFBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 4 Isopropylsulfinyl Benzene and Analogous Systems

Direct Synthesis Approaches

The direct synthesis of 1-Bromo-4-(isopropylsulfinyl)benzene and related aryl sulfoxides can be broadly categorized into two main strategies: the oxidation of the corresponding sulfide and the formation of the carbon-sulfur bond via sulfenate anions. These approaches offer a range of options regarding selectivity, reaction conditions, and the introduction of chirality at the sulfur atom.

Oxidation of Sulfides to Sulfoxides

The oxidation of 1-bromo-4-(isopropylsulfanyl)benzene is the most direct and common method for the preparation of this compound. This transformation requires careful control to prevent over-oxidation to the corresponding sulfone, 1-bromo-4-(isopropylsulfonyl)benzene. A variety of reagents and catalytic systems have been developed to achieve high selectivity for the sulfoxide (B87167).

The synthesis of enantiomerically pure sulfoxides is of significant interest due to their application in asymmetric synthesis. myskinrecipes.com For the preparation of a single enantiomer of this compound, enantioselective oxidation of the prochiral sulfide, 1-bromo-4-(isopropylsulfanyl)benzene, is a powerful strategy. These methods often employ a chiral catalyst or a stoichiometric chiral oxidant to control the stereochemical outcome of the oxidation.

Prominent methods for enantioselective sulfoxidation include the use of chiral titanium complexes in the presence of hydroperoxides, such as the Sharpless-Kagan and Modena methods. For instance, a catalyst system composed of titanium(IV) isopropoxide and a chiral diethyl tartrate ligand can be used with an oxidant like cumene hydroperoxide to achieve high enantioselectivity. The choice of ligand and reaction conditions is crucial for maximizing the enantiomeric excess (ee) of the desired sulfoxide.

Table 1: Illustrative Enantioselective Oxidation of Aryl Isopropyl Sulfides

| Catalyst/Reagent | Oxidant | Solvent | Temperature (°C) | Typical Yield (%) | Typical ee (%) |

|---|---|---|---|---|---|

| Ti(OiPr)₄ / (+)-DET | Cumene Hydroperoxide | Toluene | -20 | >90 | >95 |

| Chiral Vanadium Complex | H₂O₂ | Dichloromethane | 0 | 85-95 | up to 90 |

Note: This data is representative of enantioselective oxidations of analogous aryl isopropyl sulfides and serves to illustrate the potential outcomes for the synthesis of this compound.

Achieving high chemoselectivity in the oxidation of sulfides to sulfoxides without the formation of the sulfone byproduct is a primary challenge. A number of reagents and protocols have been developed to address this. Mild oxidants are often employed, and the reaction is carefully monitored to stop at the sulfoxide stage.

Common reagents for chemoselective oxidation include hydrogen peroxide (H₂O₂) in the presence of various catalysts, sodium periodate (NaIO₄), and meta-chloroperoxybenzoic acid (m-CPBA) under controlled stoichiometric conditions. The reaction conditions, such as temperature and solvent, play a significant role in achieving high selectivity. For example, using one equivalent of m-CPBA at low temperatures in a chlorinated solvent is a standard laboratory method for this transformation.

Table 2: Representative Chemoselective Oxidation of Aryl Sulfides

| Reagent | Solvent | Temperature (°C) | Typical Yield of Sulfoxide (%) |

|---|---|---|---|

| H₂O₂ / Acetic Acid | Acetic Acid | 25 | 90-99 |

| NaIO₄ on silica gel | Dichloromethane | 0 - 25 | >90 |

Note: This data is illustrative for the chemoselective oxidation of analogous aryl sulfides to their corresponding sulfoxides.

Both stoichiometric and catalytic methods are widely used for the oxidation of sulfides. Stoichiometric methods, while often simple to perform, generate significant amounts of waste. Catalytic methods are generally more environmentally benign and atom-economical.

Stoichiometric Oxidation: Reagents like sodium periodate, hydrogen peroxide, and peroxy acids are used in stoichiometric amounts. For instance, a simple and effective method involves stirring the sulfide with one equivalent of sodium periodate on a solid support like silica gel.

Catalytic Oxidation: A variety of metal-based and metal-free catalysts have been developed for the selective oxidation of sulfides using a terminal oxidant, most commonly hydrogen peroxide. Catalysts based on manganese, iron, vanadium, and titanium have shown high efficacy. For example, a manganese(II) salt in the presence of hydrogen peroxide can selectively catalyze the oxidation of sulfides to sulfoxides. The catalyst is used in a small amount, and the primary byproduct is water, making these methods "greener."

Table 3: Comparison of Stoichiometric and Catalytic Oxidation Methods for Aryl Sulfides

| Method | Reagent/Catalyst | Oxidant | Advantages | Disadvantages |

|---|---|---|---|---|

| Stoichiometric | NaIO₄ | - | High selectivity, simple workup | Large amount of inorganic waste |

Note: This table provides a general comparison of methods applicable to the synthesis of this compound.

Formation via Sulfenate Anions

An alternative to the oxidation of pre-formed sulfides is the construction of the aryl sulfoxide through the formation of a carbon-sulfur bond. A modern and powerful approach in this category involves the use of sulfenate anions as nucleophiles in cross-coupling reactions.

The palladium-catalyzed cross-coupling of aryl halides or triflates with sulfenate anions provides a direct route to aryl sulfoxides. In the context of synthesizing this compound, this could theoretically be achieved by coupling an isopropylsulfenate anion with 1,4-dibromobenzene or a related aryl electrophile.

This methodology typically involves the in situ generation of the sulfenate anion from a suitable precursor, such as a β-sulfinyl ester, which then participates in the palladium-catalyzed coupling reaction. The choice of palladium catalyst, ligand, and base is critical for the success of the reaction. Ligands such as Xantphos have been shown to be effective in promoting this transformation. This method is particularly valuable for accessing a diverse range of aryl sulfoxides from common starting materials.

Table 4: Key Parameters in Palladium-Catalyzed Arylation of Sulfenate Anions

| Parameter | Description | Typical Examples |

|---|---|---|

| Palladium Source | The source of the palladium catalyst. | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | A crucial component that complexes with the palladium to facilitate the catalytic cycle. | Xantphos, Josiphos-type ligands |

| Base | Required for the generation of the sulfenate anion and to neutralize acid formed during the reaction. | K₃PO₄, Cs₂CO₃ |

Note: This table outlines the general components and their roles in the palladium-catalyzed synthesis of aryl sulfoxides, a methodology applicable to the synthesis of this compound.

Metal-Free Approaches to Sulfinyl Compounds

The synthesis of sulfinyl compounds, including aryl sulfoxides, without the use of metal catalysts is a significant area of research, driven by the need for more sustainable and economical chemical processes. One prominent metal-free method involves the aerobic oxidation of sulfides. This approach can be highly selective and produce excellent yields of sulfoxides and sulfones. The process is often promoted by aliphatic aldehydes in the presence of catalysts like N-hydroxyphthalimide (NHPI) under mild conditions. The reaction is thought to proceed through a free-radical pathway where acylperoxyl radicals, generated in situ from aldehydes, act as the key oxidizing intermediates.

Another metal-free strategy involves the C–H thioarylation of arenes using sulfoxides. This method allows for the direct synthesis of diaryl sulfides, which can be precursors to sulfoxides. The process typically involves the activation of a sulfoxide, such as methyl phenyl sulfoxide, with an agent like trifluoromethanesulfonic anhydride. The activated sulfoxide then acts as an electrophile in a reaction with an arene, leading to the formation of a sulfonium salt, which can be subsequently converted to the desired sulfide. This protocol is noted for its operational simplicity, mild conditions, and broad functional group tolerance.

Synthesis via Aryl Halide Precursors (Bromoaryl Compounds)

Aryl halides, particularly bromoaryl compounds, are versatile and common precursors for the synthesis of this compound and its analogs. The presence of the bromine atom provides a reactive site for introducing the sulfinyl group or for further functionalization of the aromatic ring through various organic reactions.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The synthesis of aryl sulfoxides from aryl halides can be achieved through nucleophilic substitution reactions. While direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl bromide is challenging, the reaction can be facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. In the context of this compound, the sulfinyl group itself is electron-withdrawing, which can influence the reactivity of the C-Br bond.

A more common approach involves the reaction of an aryl halide with a sulfenate anion. These anions can be generated in situ from various precursors. For instance, palladium-catalyzed arylation of aryl sulfenate anions with aryl bromides has been developed for the synthesis of diaryl sulfoxides under mild conditions. nih.gov This method demonstrates good tolerance for various functional groups. nih.gov

Cross-Coupling Reactions as a Route to Functionalized Aryl Sulfoxides

The carbon-bromine bond in this compound serves as a key functional handle for various palladium-catalyzed cross-coupling reactions. myskinrecipes.com These reactions are instrumental in creating more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom, thereby derivatizing the initial aryl sulfoxide structure.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. nih.govtcichemicals.com In the context of this compound, the C-Br bond can react with various aryl or vinyl boronic acids or their esters to produce biaryl or styrenyl sulfoxides. nih.govtcichemicals.com This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acid reagents. nih.gov The general reactivity order for the aryl halide is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. tcichemicals.com

Below is a table showing representative Suzuki-Miyaura coupling reactions of aryl bromides with different boronic acids, illustrating the versatility of this method for derivatization.

| Aryl Bromide | Boronic Acid/Ester | Catalyst/Ligand | Base | Product | Yield (%) |

| 1-bromo-4-(1-octynyl)benzene | Phenylboronic acid | Pd-catalyst II | K₂CO₃ | 1-(4-biphenylyl)-1-octyne | 95% researchgate.net |

| 1-bromo-4-(1-octynyl)benzene | 3-Chlorophenylboronic acid | Pd-catalyst II | K₂CO₃ | 1-(3´-chloro-4-biphenylyl)-1-octyne | 94% researchgate.net |

| ortho-bromoaniline derivative | Benzyl boronic ester | CataXCium A Pd G3 | K₃PO₄ | Coupled product | 95% nih.gov |

| ortho-bromoaniline derivative | 4-Acetylphenyl boronic ester | CataXCium A Pd G3 | K₃PO₄ | Coupled product | 80% nih.gov |

| ortho-bromoaniline derivative | 4-(trifluoromethyl)phenyl boronic ester | CataXCium A Pd G3 | K₃PO₄ | Coupled product | 97% nih.gov |

This table presents data from various sources to illustrate the scope of the Suzuki-Miyaura reaction and does not exclusively use this compound as the starting material.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods can be employed to functionalize bromoaryl sulfoxides. These reactions expand the range of possible modifications to the aromatic core. Notable examples include:

Heck Reaction: Couples the aryl bromide with an alkene.

Sonogashira Coupling: Forms a carbon-carbon bond between the aryl bromide and a terminal alkyne.

Stille Coupling: Involves the reaction of the aryl bromide with an organotin compound.

Buchwald-Hartwig Amination: Creates a carbon-nitrogen bond by coupling the aryl bromide with an amine. nih.gov

These reactions collectively provide a powerful toolkit for the synthesis of a diverse library of functionalized aryl sulfoxides starting from a common bromoaryl precursor. For example, the palladium/N-heterocyclic carbene (NHC) catalyzed amination of diaryl sulfoxides has been successfully demonstrated. nih.gov

Asymmetric Synthetic Routes to Enantiomerically Enriched this compound

The sulfoxide group in this compound is a stereocenter, meaning the molecule can exist as two enantiomers (R and S). The synthesis of enantiomerically pure or enriched chiral sulfoxides is of great importance, as they are used as chiral auxiliaries in asymmetric synthesis and are found in various pharmaceutical compounds. acs.orgillinois.edu

Several strategies have been developed for the asymmetric synthesis of chiral sulfoxides:

Chiral Auxiliary-Directed Functionalization: A classic method, pioneered by Andersen, involves the reaction of a diastereomerically pure sulfinate ester (e.g., menthyl p-toluenesulfinate) with an organometallic reagent like a Grignard reagent. illinois.edu The nucleophilic attack occurs with inversion of configuration at the sulfur atom, allowing for the synthesis of a specific enantiomer of the sulfoxide. illinois.edu

Catalytic Enantioselective Oxidation: This is one of the most common methods, involving the oxidation of a prochiral sulfide to a sulfoxide using a chiral catalyst. illinois.edu Modified Sharpless epoxidation reagents, typically using titanium isopropoxide, a chiral ligand like diethyl tartrate (DET) or BINOL, and an oxidant such as tert-butyl hydroperoxide, have been successfully applied to the asymmetric oxidation of aryl alkyl sulfides with high enantioselectivity. illinois.edu The addition of water to the Kagan-Modena catalyst system was found to be crucial for achieving high enantiomeric excess (ee). illinois.edu

Kinetic Resolution: In this approach, a racemic mixture of a sulfoxide is reacted with a chiral reagent or catalyst that selectively transforms one enantiomer faster than the other. A palladium(II)-catalyzed enantioselective C-H alkynylation of 2-(arylsulfinyl)pyridines has been shown to proceed via kinetic resolution, affording chiral sulfoxides with up to 99% ee. acs.org

Biocatalytic Oxidation: Certain microorganisms can perform highly enantioselective oxidation of sulfides to sulfoxides. For example, growing cells of Corynebacterium equi have been used to oxidize alkyl aryl sulfides to the corresponding optically active sulfoxides with high enantiomeric excess. oup.com

The table below summarizes outcomes from different asymmetric oxidation methods for aryl alkyl sulfides.

| Sulfide Substrate | Catalyst/Reagent | Ligand | Oxidant | Product ee (%) |

| Methyl p-tolyl sulfide | Ti(OiPr)₄ / H₂O | (R,R)-DET | TBHP | 96% illinois.edu |

| Methyl p-tolyl sulfide | Ti(OiPr)₄ | (R)-BINOL | TBHP | 92% illinois.edu |

| Phenyl propyl sulfide | Ti(OiPr)₄ / H₂O | (R,R)-DET | TBHP | 89% illinois.edu |

| 2-(Arylsulfinyl)pyridine | Pd(OAc)₂ | L-pGlu-OH | N/A (KR) | up to 99% acs.org |

This table illustrates the effectiveness of various asymmetric methods for producing chiral aryl sulfoxides.

Chiral Auxiliary-Induced Reactions

Chiral auxiliary-induced reactions represent a classical and reliable approach for the synthesis of enantiomerically pure sulfoxides. In this strategy, a chiral auxiliary is covalently bonded to the sulfur-containing substrate, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is typically removed after the desired stereocenter has been established.

A prominent example of this methodology is the Andersen synthesis, which involves the nucleophilic substitution of a diastereomerically pure sulfinate ester with an organometallic reagent, such as a Grignard reagent. thieme-connect.com This reaction proceeds with complete inversion of configuration at the sulfur atom, allowing for predictable and high levels of stereocontrol. thieme-connect.com For the synthesis of aryl sulfoxides, diastereomerically pure menthyl p-toluenesulfinates are often employed as the starting material. thieme-connect.com The menthyl group serves as the chiral auxiliary, and its reaction with a Grignard reagent, for instance, an isopropylmagnesium halide, would yield the corresponding isopropyl sulfoxide.

The general principle relies on the coordination of the sulfinyl oxygen to a Lewis acid or metal, creating a highly ordered transition state. This coordination, combined with the steric hindrance of the bulky groups on the sulfur, effectively shields one diastereotopic face of the substrate, leading to a highly stereoselective transformation. thieme-connect.com Sulfoxides themselves can also act as potent chiral auxiliaries in a variety of chemical transformations, including the synthesis of axially chiral biaryls through C-H activation, highlighting the importance of having reliable methods for their preparation. nih.govacs.org

Table 1: Representative Chiral Auxiliary-Induced Synthesis of Sulfoxides This table is illustrative of the general Andersen method, a key chiral auxiliary-based approach.

| Sulfinate Ester (with Chiral Auxiliary) | Organometallic Reagent | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Menthyl p-toluenesulfinate | Aryl or Alkyl Grignard Reagent | Aryl or Alkyl p-tolyl sulfoxide | Inversion of configuration | thieme-connect.com |

Enantioselective Catalytic Methods

Enantioselective catalytic oxidation of prochiral sulfides is a more direct and atom-economical approach to chiral sulfoxides. This method avoids the need for stoichiometric chiral auxiliaries by using a chiral catalyst to control the stereoselectivity of the oxidation process. A variety of catalytic systems have been developed for this purpose, often involving a metal center, a chiral ligand, and an oxidant.

A well-established method for the asymmetric oxidation of aryl alkyl sulfides utilizes a catalyst generated in situ from a vanadium source, such as vanadyl acetylacetonate (VO(acac)₂), and a chiral Schiff base ligand derived from an amino alcohol. orgsyn.org Hydrogen peroxide is commonly used as the terminal oxidant in these systems. orgsyn.org This approach has been successfully applied to the synthesis of (S)-(-)-methyl p-bromophenyl sulfoxide, an analogue of this compound. orgsyn.org A key feature of this particular procedure is that the enantiomeric excess of the product can be enhanced through a subsequent kinetic resolution process, where the minor enantiomer of the sulfoxide is preferentially oxidized to the corresponding sulfone. orgsyn.org

The choice of solvent can be critical in these reactions. For example, using chloroform as the solvent has been shown to promote both the initial asymmetric oxidation and the subsequent kinetic resolution at the same temperature, leading to high enantiomeric purity of the desired sulfoxide. orgsyn.org Besides metal-based catalysts, enzymatic systems have also been explored. Vanadium-dependent haloperoxidases (VHPOs) found in marine organisms can catalyze the enantioselective oxidation of sulfides, although the selectivity can vary significantly between different enzymes. mdpi.com For instance, VHPOs from different seaweeds have been shown to produce either the (R)- or (S)-sulfoxide of methyl phenyl sulfide, while others yield a racemic mixture. mdpi.com

Table 2: Enantioselective Catalytic Oxidation of p-Bromophenyl Methyl Sulfide Data from a representative procedure for an analogous system.

| Substrate | Catalyst System | Oxidant | Solvent | Enantiomeric Excess (ee) | Reference |

|---|

Chemical Transformations and Reactivity of 1 Bromo 4 Isopropylsulfinyl Benzene

Reactions Involving the Bromine Moiety

The bromine atom attached to the benzene (B151609) ring is the primary site for a variety of synthetic transformations, including nucleophilic and electrophilic substitutions, as well as metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. wikipedia.org This process typically occurs through an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group. chemistrysteps.com The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgyoutube.com

In the case of 1-bromo-4-(isopropylsulfinyl)benzene, the sulfinyl group (–SO-iPr) is an electron-withdrawing group. This functional group activates the aromatic ring, making it more susceptible to nucleophilic attack. chemistrysteps.com The SNAr mechanism involves two main steps: the nucleophile adds to the aromatic ring to form a resonance-stabilized carbanion, followed by the elimination of the bromide leaving group, which restores the aromaticity of the ring. chemistrysteps.comlibretexts.org The rate of SNAr reactions is influenced by the electrophilicity of the aryl halide and the nature of the nucleophile. chemrxiv.org A variety of strong nucleophiles, such as hydroxides, alkoxides, and amines, can be used to displace the bromine atom. chemistrysteps.com

It is important to note that SNAr reactions differ significantly from SN1 and SN2 reactions. A backside attack typical for SN2 mechanisms is sterically hindered by the benzene ring, and the formation of a highly unstable aryl cation makes the SN1 pathway unfavorable. wikipedia.orgchemistrysteps.com

Electrophilic Aromatic Substitution (EAS) on the Brominated Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives, involving the replacement of a hydrogen atom with an electrophile. libretexts.org The mechanism proceeds in two steps: the formation of a resonance-stabilized carbocation intermediate (arenium ion), followed by the deprotonation to restore aromaticity. libretexts.org

In this compound, the directing effects of the existing substituents, the bromine atom and the isopropylsulfinyl group, govern the position of further substitution. Halogens, like bromine, are deactivating yet ortho-, para-directing. libretexts.org The sulfinyl group is also a deactivating group. The combined deactivating nature of both substituents makes the aromatic ring less reactive towards electrophiles compared to benzene itself. libretexts.org

Common EAS reactions include:

Halogenation : Introduction of another halogen atom (e.g., Br or Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. libretexts.org

Nitration : Substitution with a nitro group (–NO₂) using a mixture of nitric acid and sulfuric acid. libretexts.orgyoutube.com

Sulfonation : Introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid. libretexts.org

The regioselectivity of these reactions will be determined by the directing influence of the bromo and isopropylsulfinyl groups.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds, and the bromine atom in this compound serves as an excellent handle for such transformations. myskinrecipes.com

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. dntb.gov.uaresearchgate.net Palladium-catalyzed reactions are particularly prominent in this area. researchgate.net

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.netrsc.org It is widely used to form biaryl structures. The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Reaction : This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. thieme-connect.desioc-journal.cn The process is typically catalyzed by a palladium complex in the presence of a base. researchgate.netthieme-connect.de The reaction is highly valuable for its ability to form C-C bonds with a wide range of functional group tolerance. liverpool.ac.uk

Sonogashira Coupling : This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of a base. wikipedia.orgorganic-chemistry.org Copper-free versions of the Sonogashira reaction have also been developed. libretexts.orgnih.gov This method is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org

Table 1: Examples of Metal-Catalyzed C-C Bond Formation Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid or ester | Pd(0) complex, Base (e.g., K₂CO₃, Na₂CO₃) | Biaryl or vinylarene |

| Heck Reaction | Alkene | Pd(0) complex, Base (e.g., Et₃N) | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Pd(0) complex, Cu(I) salt, Base (e.g., Amine) | Arylalkyne |

The formation of carbon-heteroatom bonds is crucial for synthesizing a vast array of functional molecules, including pharmaceuticals and materials. mdpi.com

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling aryl halides with amines. nih.gov The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. nih.govchemspider.com This allows for the synthesis of arylamines from this compound and a suitable amine coupling partner. The reaction proceeds via a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.gov

Reactions of the Sulfinyl Group

The sulfinyl group in this compound is a key functional group that can undergo several important transformations. As a chiral center, it can be used in asymmetric synthesis. myskinrecipes.com The sulfur atom in the sulfinyl group can be either oxidized to a sulfonyl group or reduced to a thioether.

Furthermore, the sulfinyl group can act as a leaving group in reactions with certain organometallic reagents. For instance, reactions with Grignard reagents can lead to the displacement of the entire aryl-sulfinyl moiety, providing a route to other sulfoxide (B87167) derivatives. researchgate.net The sulfinyl group can also be removed reductively, a process known as desulfinylation, which can be achieved using reagents like phenylsilane (B129415). researchgate.net Additionally, sulfonyl groups can be used as reversible "blocking groups" in aromatic synthesis; they can be installed via sulfonation and later removed with strong acid, allowing for regiochemical control in electrophilic aromatic substitution sequences. masterorganicchemistry.com

Further Oxidation to Sulfones

The sulfinyl group of this compound can be readily oxidized to the corresponding sulfone, 1-bromo-4-(isopropylsulfonyl)benzene. This transformation is a common reaction for sulfoxides and can be achieved using a variety of strong oxidizing agents. The oxidation elevates the sulfur atom to its highest oxidation state (+6).

This reaction is significant as it alters the electronic properties and reactivity of the molecule. The resulting sulfone group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring in subsequent reactions. While specific studies detailing the oxidation of this compound are not prevalent, the methodology is well-established for a wide range of aryl sulfoxides. Typical reaction conditions involve reagents like hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate. The choice of oxidant and reaction conditions can be tuned to ensure complete conversion to the sulfone. orgsyn.org It is worth noting that under certain catalytic systems designed for sulfoxide reduction, sulfones are unreactive, demonstrating the stability of the sulfonyl group once formed. rsc.org

Table 1: Representative Oxidation of Aryl Sulfoxides to Aryl Sulfones

| Sulfoxide Precursor | Oxidizing Agent | Solvent | Product | Ref. |

|---|---|---|---|---|

| (S)-(-)-Methyl p-bromophenyl sulfoxide | Hydrogen Peroxide / Vanadyl acetylacetonate | Dichloromethane | p-Bromophenyl methyl sulfone | orgsyn.org |

This table presents general methods applicable to the oxidation of this compound.

Reduction of the Sulfinyl Group

The sulfinyl group in this compound can be reduced to the corresponding sulfide, 1-bromo-4-(isopropylthio)benzene. This deoxygenation is a crucial transformation in organic chemistry. rsc.org A variety of methods have been developed for the reduction of sulfoxides, often employing transition metal catalysts or stoichiometric reagents. rsc.orgnih.gov

Recent advancements have highlighted the use of earth-abundant metal catalysts, such as manganese, for this purpose. For instance, a catalytic system using pentacarbonylmanganese(I) bromide (MnBr(CO)₅) in combination with a silane (B1218182) reducing agent like phenylsilane (PhSiH₃) has proven highly efficient for the deoxygenation of diverse diaryl, aryl alkyl, and dialkyl sulfoxides. rsc.org These reactions are often fast, high-yielding, and chemoselective, tolerating other functional groups. rsc.org Biocatalytic methods, utilizing enzymes known as sulfoxide reductases, also present a green alternative for the kinetic resolution of racemic sulfoxides, where one enantiomer is selectively reduced to the sulfide, leaving the other enantiomer in high purity. nih.gov

Table 2: Example Conditions for Sulfoxide Reduction

| Catalyst System | Reducing Agent | Solvent | Temperature | Outcome | Ref. |

|---|---|---|---|---|---|

| MnBr(CO)₅ (5 mol%) | PhSiH₃ (100 mol%) | Toluene | Reflux | Efficient reduction of various sulfoxides to sulfides | rsc.org |

This table illustrates general catalytic systems applicable to the reduction of this compound.

Reactions Involving the Stereogenic Sulfur Center

The sulfur atom in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. This chirality is a defining feature, enabling its use in asymmetric synthesis. myskinrecipes.comthieme-connect.com The sulfinyl group's ability to direct stereochemical outcomes and act as a chiral ligand is of significant interest in modern organic chemistry. nih.govresearchgate.net

Chiral sulfoxides are powerful directing groups in diastereoselective reactions, where the existing stereocenter on the sulfur atom influences the creation of new stereocenters elsewhere in the molecule. acs.org The sulfinyl group can coordinate to reagents or sterically block one face of the molecule, guiding the approach of an incoming reactant. This principle is widely applied in reactions such as additions to double bonds, reductions of ketones, and C-H functionalization. mdpi.comtandfonline.com

For example, in the asymmetric synthesis of trifluoromethylated aziridines, chiral N-tert-butanesulfinyl ketimines react with sulfoxonium ylides to yield products with very good diastereoselectivities. mdpi.com The stereochemical outcome is dictated by the chiral sulfinyl group. Similarly, the inherent chirality of sulfoxides has been leveraged to control the axial chirality in the synthesis of biaryl compounds. acs.org Although specific examples involving this compound are not detailed in the literature, its structural similarity to other chiral aryl sulfoxides suggests its potential for similar applications in controlling diastereoselectivity.

Chiral sulfoxides are highly effective ligands in transition-metal-catalyzed asymmetric reactions. thieme-connect.comnih.gov The sulfinyl group can coordinate to a metal center through either the sulfur or oxygen atom, and the proximity of the chiral center to the metal provides excellent stereochemical control over the catalytic process. researchgate.net This has led to the development of numerous chiral sulfoxide-based ligands for a wide array of asymmetric transformations, including conjugate additions, allylic substitutions, and C-H functionalization. researchgate.netacs.orgacs.org

Novel classes of chiral sulfoxide-olefin hybrid ligands have shown excellent catalytic activities and enantioselectivities (up to 98% ee) in rhodium-catalyzed asymmetric 1,4-addition reactions of arylboronic acids to enones. acs.org The combination of a stereogenic sulfur center with another coordinating group within the same molecule creates a powerful bidentate ligand. The this compound framework is a potential scaffold for such ligands, where the bromo-substituent could be replaced via cross-coupling reactions to introduce another ligating moiety, thus creating novel chiral ligands for catalysis. myskinrecipes.com

Table 3: Applications of Chiral Sulfoxide Ligands in Asymmetric Catalysis

| Reaction Type | Catalyst/Ligand System | Enantioselectivity | Ref. |

|---|---|---|---|

| Rh-catalyzed 1,4-addition | Rh(I) / Chiral Sulfoxide-Olefin Ligand | Up to 98% ee | acs.org |

| Pd-catalyzed allylic substitution | Pd(II) / Chiral Sulfonamide-Pyridine Ligand | Up to 94% ee | researchgate.net |

This table highlights the effectiveness of chiral sulfoxide ligands in various catalytic reactions, indicating the potential of ligands derived from this compound.

Applications in Advanced Organic Synthesis

Role as a Synthetic Intermediate and Building Block

As a foundational building block, 1-Bromo-4-(isopropylsulfinyl)benzene serves as a key precursor in the synthesis of more elaborate chemical structures. Its primary utility lies in its capacity to undergo a variety of chemical transformations, allowing for the introduction of the bromo- and isopropylsulfinyl-substituted phenyl ring into larger molecules. This makes it a valuable intermediate in the production of a range of chemical entities, from complex organic molecules to compounds with significant biological activity. myskinrecipes.com

The presence of the bromine atom on the aromatic ring of this compound makes it an ideal substrate for a variety of cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, can be employed to link the 1-bromo-4-(isopropylsulfinyl)phenyl unit to other molecular fragments. researchgate.netresearchgate.netrsc.orgmdpi.com This strategy allows for the construction of complex biaryl systems and other intricate organic frameworks that are often the core structures of larger, more complex molecules. The reactivity of the compound in such cross-coupling reactions contributes significantly to its role in building complex organic frameworks. myskinrecipes.com

| Reaction Type | Reagents | Product Type | Significance |

| Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst, Base | Biaryl compounds | Formation of complex molecular backbones |

| Other Cross-Coupling Reactions | Various organometallic reagents | Diverse functionalized aromatics | Versatile construction of organic frameworks |

The sulfoxide (B87167) group is a recognized pharmacophore found in a number of marketed drugs, and its incorporation into molecules can impart significant biological activity. nih.gov this compound serves as a key intermediate for the development of such sulfoxide-containing molecules. myskinrecipes.com The bromo-functionality allows for its derivatization into a wide array of compounds with potential therapeutic applications. For example, sulfonamides, a class of compounds known for their antibacterial properties, can be synthesized from precursors like 1-bromo-4-sulfonylbenzene derivatives. ijcce.ac.ir While direct synthesis from this compound would require oxidation of the sulfinyl group to a sulfonyl group, the underlying principle of using a brominated benzene-sulfur compound as a scaffold for biologically active molecules is well-established. The versatility of this building block makes it a valuable starting point for the synthesis of new pharmaceutical candidates. acs.orggoogle.com

Utilization in Asymmetric Synthesis Beyond its Own Enantiomer

The chiral nature of the sulfinyl group in this compound, which exists as (R) and (S) enantiomers, extends its utility into the realm of asymmetric synthesis. bldpharm.com This allows for the synthesis of single enantiomers of chiral molecules, a critical requirement in the pharmaceutical industry.

Chiral sulfoxides are powerful auxiliaries in asymmetric synthesis, capable of directing the stereochemical outcome of a reaction. rsc.orgwiley-vch.deresearchgate.net The sulfinyl group of this compound can be used to control the formation of new stereocenters in a molecule. In this role, the chiral sulfoxide is temporarily incorporated into a substrate, directs a stereoselective transformation, and is then cleaved to yield the desired enantiomerically enriched product. The proximity of the chiral sulfur atom to the reaction center can lead to high levels of asymmetric induction in a variety of chemical transformations, including carbon-carbon and carbon-oxygen bond-forming reactions. rsc.org

Chiral sulfoxides have emerged as a versatile class of ligands for transition metals in asymmetric catalysis. nih.govnih.gov The sulfur atom can coordinate to a metal center, and the chirality at the sulfur can influence the stereochemical course of a catalyzed reaction. myskinrecipes.com While the direct use of this compound as a ligand is not extensively documented in dedicated studies, the broader class of chiral aryl sulfoxides has been successfully employed in various catalytic systems. nih.gov These ligands have proven effective in reactions such as copper-catalyzed asymmetric Henry reactions, demonstrating their potential to induce high enantioselectivity. nih.gov The development of new chiral sulfoxide ligands is an active area of research, with the aim of creating more efficient and selective catalysts for a wide range of asymmetric transformations. nih.govnih.gov

Potential in Materials Science (Inferred from related bromo-aryl compounds)

While the direct application of this compound in materials science is not yet widely reported, the properties of related bromo-aryl and sulfoxide-containing compounds suggest its potential in this field. Brominated aromatic compounds are known to be useful in the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs). The bromine atom can serve as a reactive handle for further functionalization to create complex, conjugated molecules with desirable photophysical properties. For instance, bromo-substituted benzophenone (B1666685) derivatives have been used in the synthesis of host materials for OLEDs. bldpharm.com Furthermore, the incorporation of sulfur-containing functional groups can also influence the electronic properties of organic materials. The combination of the bromo- and isopropylsulfinyl-substituents in one molecule makes this compound an interesting candidate for the exploration of new materials with tailored electronic and optical properties.

Spectroscopic and Stereochemical Investigations

Spectroscopic Characterization (General)

The structural elucidation of 1-bromo-4-(isopropylsulfinyl)benzene relies on a combination of standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a comprehensive, publicly available spectral dataset for this specific molecule is not readily found in peer-reviewed literature, the expected spectral characteristics can be inferred from the analysis of its constituent functional groups and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and isopropyl protons. The aromatic protons on the para-substituted benzene (B151609) ring would likely appear as two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of an AA'BB' spin system. The methine proton of the isopropyl group would present as a septet, coupled to the six equivalent methyl protons, which in turn would appear as a doublet. The chemical shift of the methine proton would be influenced by the adjacent electron-withdrawing sulfinyl group.

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons and the isopropyl group. The two non-equivalent aromatic carbons attached to the bromine and the sulfinyl group would have distinct chemical shifts, as would the two equivalent ortho and meta carbons. The methine and methyl carbons of the isopropyl group would also be clearly identifiable.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A strong band corresponding to the S=O stretching vibration is a hallmark of sulfoxides and typically appears in the region of 1030-1070 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be present in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]⁺ and characteristic isotopic peaks for the bromine atom ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the isopropyl group, the sulfinyl group, and the bromine atom, providing further structural confirmation.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons (AA'BB' system, δ ~7.0-8.0 ppm), Isopropyl methine (septet), Isopropyl methyls (doublet) |

| ¹³C NMR | Signals for 4 distinct aromatic carbons, Isopropyl methine carbon, Isopropyl methyl carbons |

| IR Spectroscopy (cm⁻¹) | S=O stretch (~1030-1070), Aromatic C-H stretch (>3000), Aromatic C=C stretch (~1400-1600), C-Br stretch (~500-600) |

| Mass Spectrometry (m/z) | Molecular ion peak with characteristic Br isotope pattern, Fragmentation peaks corresponding to loss of isopropyl, sulfinyl, and bromine moieties |

Chiroptical Properties and Stereochemical Assignments (for enantiopure forms)

The presence of a chiral sulfinyl group allows for the existence of this compound as a pair of enantiomers, designated as (R) and (S). The stereochemical assignment of these enantiomers is typically achieved through chiroptical methods, most notably circular dichroism (CD) spectroscopy.

The electronic transitions of the aromatic chromophore, perturbed by the chiral sulfinyl group, give rise to characteristic CD spectra. The sign and intensity of the Cotton effects in the CD spectrum can be correlated to the absolute configuration at the sulfur atom. This assignment is often supported by computational predictions of the CD spectra using time-dependent density functional theory (TD-DFT). The synthesis of enantiomerically enriched forms of such sulfoxides can be accomplished through various asymmetric synthesis strategies, which is a valuable aspect of their chemistry. myskinrecipes.com

Configurational Stability of the Sulfinyl Stereocenter

The sulfinyl stereocenter in aryl isopropyl sulfoxides like this compound is configurationally stable under normal ambient conditions. The energy barrier for pyramidal inversion at the sulfur atom is substantial, preventing spontaneous racemization at room temperature.

However, the racemization of chiral sulfoxides can be induced under more forcing conditions. Thermal racemization typically requires high temperatures, often in excess of 200 °C. Additionally, photoracemization can occur upon irradiation with UV light, particularly in the presence of a photosensitizer. This process is believed to proceed through the formation of a sulfoxide (B87167) radical cation intermediate. The rate of racemization can be influenced by the nature of the substituents on the sulfur atom and the aromatic ring.

Computational Studies and Mechanistic Insights

Theoretical Investigations of Reaction Mechanisms Involving 1-Bromo-4-(isopropylsulfinyl)benzene

While comprehensive computational studies on the reaction mechanisms of this compound are not extensively detailed in the available literature, its well-defined structure, confirmed by single-crystal X-ray diffraction, provides a solid foundation for theoretical analysis. researchgate.net Mechanistic investigations of related aryl sulfoxides typically employ quantum chemical calculations to map potential energy surfaces, identify intermediates, and calculate the energy barriers of transition states. Such studies are pivotal in understanding transformations like sulfoxide (B87167) reductions, Pummerer rearrangements, and asymmetric syntheses where the sulfinyl group acts as a chiral auxiliary.

Elucidation of Electron-Directing Effects of the Sulfinyl Group

The sulfinyl group (–SO–) is a key functional group that significantly influences the electronic landscape of the benzene (B151609) ring. It is generally considered to be a deactivating group and a meta-director for electrophilic aromatic substitution reactions. This is due to the combination of its inductive electron-withdrawing effect, stemming from the electronegativity of the oxygen and sulfur atoms, and its ability to stabilize a negative charge through resonance.

In the case of this compound, the sulfinyl group withdraws electron density from the aromatic ring, making it less susceptible to attack by electrophiles compared to benzene. The bromine atom, also a deactivating but ortho-, para-directing group, further modifies the ring's reactivity. Computational methods such as Natural Bond Orbital (NBO) analysis can quantify the charge distribution on the aromatic carbons, confirming the electron-withdrawing nature of the sulfinyl moiety and predicting the regioselectivity of substitution reactions.

Understanding Steric and Electronic Influences of the Isopropyl Group

The isopropyl group attached to the sulfur atom exerts both steric and electronic effects that are critical to the molecule's reactivity and stereochemistry.

Steric Influence : The bulky nature of the isopropyl group can hinder the approach of reagents to the sulfur atom or the adjacent aromatic positions. X-ray diffraction data for (R)-1-Bromo-4-(isopropylsulfinyl)benzene reveals a specific conformation where the isopropyl group shields one face of the sulfinyl moiety. researchgate.net This steric hindrance plays a crucial role in diastereoselective reactions, where the chiral sulfoxide directs the formation of a new stereocenter. The conformation is influenced by intramolecular interactions, such as short contacts between the ortho-hydrogens of the aryl ring and the sulfinyl oxygen. researchgate.net

DFT Calculations on Stereochemical Outcomes and Enantioselectivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for predicting the stereochemical outcomes of asymmetric reactions. For reactions involving chiral sulfoxides, DFT calculations can be used to model the transition states leading to different stereoisomers. The energy difference between these diastereomeric transition states allows for the prediction of enantiomeric excess (ee) or diastereomeric excess (de).

In the context of synthesizing or using enantiopure this compound, DFT could be employed to:

Model the asymmetric oxidation of the parent sulfide, 1-bromo-4-(isopropylthio)benzene, with a chiral oxidant. By calculating the energies of the transition states for the formation of the (R) and (S) enantiomers, the enantioselectivity of the reaction can be predicted.

Simulate reactions where the sulfinyl group acts as a chiral auxiliary, directing the stereoselective transformation of another part of the molecule.

The established solid-state structure of the (R)-enantiomer serves as an essential benchmark for validating the accuracy of the computational models used in such DFT studies. researchgate.net

Modeling of Transition States in Asymmetric Transformations

The modeling of transition states is fundamental to understanding how chirality is transferred during a reaction. For asymmetric transformations involving this compound, computational chemists would construct detailed models of the transition state assembly, including the substrate, reagents, and any catalyst.

Key structural features from the X-ray analysis of (R)-1-Bromo-4-(isopropylsulfinyl)benzene, such as bond lengths, bond angles, and dihedral angles, provide a precise starting point for these models. researchgate.net For example, in modeling the approach of a nucleophile to the sulfur atom, the fixed orientation of the bulky isopropyl group and the phenyl ring relative to the S=O bond would be critical in determining the favored trajectory of attack, thus explaining the stereochemical outcome. The analysis of these computed transition states can reveal the specific non-covalent interactions—such as hydrogen bonds or steric repulsion—that are responsible for stabilizing one pathway over another, leading to high enantioselectivity.

Table 1: Selected Crystallographic and Conformational Data for (R)-1-Bromo-4-(isopropylsulfinyl)benzene

This table presents key structural parameters obtained from the single-crystal X-ray diffraction of (R)-1-Bromo-4-(isopropylsulfinyl)benzene. researchgate.net These data are foundational for building accurate computational models.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| S–O Bond Length | 1.496 Å |

| S–C(aryl) Bond Length | 1.794 Å |

| S–C(isopropyl) Bond Length | 1.815 Å |

| O–S–C(aryl) Angle | 106.8° |

| O–S–C(isopropyl) Angle | 106.3° |

| C(aryl)–S–C(isopropyl) Angle | 99.4° |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of aryl sulfoxides like 1-Bromo-4-(isopropylsulfinyl)benzene traditionally involves the oxidation of the corresponding sulfide, 1-bromo-4-(isopropylthio)benzene. Future research is geared towards developing more environmentally friendly and efficient synthetic methods. Key areas of exploration include:

Green Oxidation Reagents: A move away from stoichiometric heavy-metal-based oxidants towards catalytic systems that use green oxidants like hydrogen peroxide (H₂O₂) or even molecular oxygen is a primary goal. These methods aim to reduce hazardous waste and improve atom economy.

Asymmetric Oxidation: The chiral nature of the sulfinyl group is crucial for its application in asymmetric synthesis. sigmaaldrich.com Developing catalytic enantioselective oxidation methods to produce enantiomerically pure (R)- or (S)-1-bromo-4-(isopropylsulfinyl)benzene directly is a significant research avenue. This would bypass the need for chiral resolution, making the synthesis more efficient.

Flow Chemistry and Process Intensification: Implementing continuous flow technologies for the synthesis of this compound could offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Table 1: Comparison of Synthetic Methodologies for Aryl Sulfoxides

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Oxidation | m-CPBA, NaIO₄ | High yield, reliable | Stoichiometric waste, potential hazards |

| Catalytic Oxidation | Metal catalysts + H₂O₂ | Greener, catalytic | Catalyst cost and recovery |

| Asymmetric Synthesis | Chiral catalysts | Enantiomerically pure products | Catalyst complexity and cost |

| Flow Chemistry | Optimized reagents | High throughput, safety | Initial setup cost |

Exploration of New Catalytic Applications

The inherent properties of this compound, namely its chirality and the presence of a bromo group suitable for cross-coupling reactions, make it a candidate for new catalytic applications.

The chiral sulfinyl group is of particular interest. sigmaaldrich.com While its role in directing asymmetric synthesis is established, research is exploring its use as a chiral ligand for transition metal catalysts. The sulfur and oxygen atoms can coordinate with metal centers, creating a chiral environment that could induce enantioselectivity in a variety of catalytic transformations, such as C-H activation or cycloaddition reactions.

Furthermore, the entire molecule can be used as a precursor to more complex chiral ligands. The bromo group allows for its incorporation into larger molecular frameworks through reactions like Suzuki, Heck, or Sonogashira coupling, leading to novel ligands with tailored electronic and steric properties for specific catalytic applications.

Design of Advanced Functional Materials Incorporating this compound Motifs

The integration of the this compound unit into polymers and other materials is a nascent field with significant potential. The combination of the polar, chiral sulfinyl group and the rigid aromatic ring could impart unique properties to materials.

Chiral Polymers: Polymerization of derivatives of this compound could lead to chiral polymers. These materials are of interest for applications in chiral chromatography (as the stationary phase), enantioselective sensing, and as nonlinear optical materials.

Liquid Crystals: The rod-like shape of the molecule suggests that its derivatives could exhibit liquid crystalline properties. The chirality of the sulfinyl group could lead to the formation of chiral smectic or cholesteric phases, which are valuable for display technologies and optical sensors.

Organic Electronics: While less common, the sulfoxide (B87167) group can influence the electronic properties of organic materials. By incorporating this moiety into conjugated systems, it may be possible to tune the HOMO/LUMO energy levels of organic semiconductors for applications in devices like OLEDs or organic photovoltaics.

Biological Activity Investigations of Novel Derivatives

The sulfoxide and sulfone functionalities are present in a wide range of biologically active compounds. This compound serves as a valuable starting material for the synthesis of novel derivatives with potential therapeutic applications. sigmaaldrich.com

Research efforts are focused on using the bromo-handle to introduce various pharmacophores through cross-coupling reactions. The resulting molecules, which contain the isopropylsulfinyl or the corresponding isopropylsulfonyl group (after oxidation), can be screened for a variety of biological activities. Given that related aryl sulfoxide structures have shown promise as anti-inflammatory, antimicrobial, and anticancer agents, derivatives of this compound represent a promising area for drug discovery. For instance, modifying the structure could lead to new inhibitors of specific enzymes where the sulfoxide group plays a key role in binding.

Table 2: Potential Biological Applications of Derivatives

| Derivative Class | Potential Activity | Rationale |

|---|---|---|

| Biaryl Sulfoxides | Anti-inflammatory, Anticancer | Structural similarity to known active compounds |

| Heterocyclic Sulfoxides | Antimicrobial, Enzyme Inhibition | Introduction of key pharmacophoric groups |

| Amine-Substituted Sulfoxides | CNS-active agents | Modulation of polarity and basicity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Bromo-4-(isopropylsulfinyl)benzene?

- Methodological Answer : The sulfinyl group can be introduced via oxidation of the corresponding thioether (e.g., 1-Bromo-4-(isopropylthio)benzene) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled acidic conditions . Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) may employ arylboronic acids to functionalize the brominated aromatic ring, though steric hindrance from the isopropyl group requires optimization of ligands (e.g., bulky phosphines) and solvents (e.g., THF) .

Q. How is the purity and structural integrity of this compound verified in research settings?

- Methodological Answer : Characterization typically involves:

- NMR Spectroscopy : Distinct signals for the sulfinyl group (δ ~2.5–3.5 ppm for S-O protons) and para-substituted bromine (aromatic splitting patterns).

- High-Resolution Mass Spectrometry (HRMS) : Confirmation of molecular ion peaks (e.g., C₉H₁₁BrOS requires m/z ≈ 246.97).

- Chiral HPLC : For enantiopure samples, as the sulfinyl group introduces chirality .

Q. What are the typical applications of this compound in organic synthesis?

- Methodological Answer : The bromine atom serves as a leaving group for nucleophilic aromatic substitution or cross-coupling reactions (e.g., forming biaryls via Suzuki-Miyaura coupling) . The sulfinyl group can act as a directing group in electrophilic substitutions or be reduced to thioethers for further functionalization .

Advanced Research Questions

Q. What challenges arise in controlling the stereochemistry of the sulfinyl group during synthesis?

- Methodological Answer : Asymmetric oxidation of thioethers using chiral catalysts (e.g., Sharpless conditions) or kinetic resolution can yield enantiopure sulfoxides. Racemization risks during purification require low-temperature crystallization or chiral stationary-phase chromatography. Contradictions in enantiomeric excess (ee) may arise from competing oxidation pathways, necessitating reaction monitoring via polarimetry or chiral HPLC .

Q. How can researchers optimize palladium-catalyzed cross-coupling reactions involving this compound?

- Methodological Answer : Steric hindrance from the isopropyl group necessitates:

- Ligand Selection : Bulky ligands (e.g., SPhos, XPhos) improve catalytic efficiency by mitigating steric effects.

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reactivity.

- Base Choice : Weak bases (e.g., K₂CO₃) prevent sulfoxide decomposition. Pre-activation of boronic acids via trifluoroborate salts may improve yields .

Q. What strategies address contradictions in reaction yields when using this compound under varying conditions?

- Methodological Answer : Discrepancies in yields often stem from:

- Competing Side Reactions : Bromine displacement vs. sulfinyl group oxidation. Use of protecting groups (e.g., silylation) for the sulfinyl moiety can mitigate this.

- Catalyst Poisoning : Trace moisture or oxygen degrades Pd catalysts; rigorous anhydrous/anaerobic conditions are critical.

- Analytical Validation : LC-MS or GC-MS to identify byproducts (e.g., desulfinylated derivatives) and adjust stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.